3-methyl-N-(2-phenylethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
Description
Introduction to 3-Methyl-N-(2-Phenylethyl)-6,7-Dihydro-5H-Cyclopenta[b]Oxazolo[4,5-e]Pyridine-4-Carboxamide
Systematic Nomenclature and Structural Classification
The IUPAC name 3-methyl-N-(2-phenylethyl)-6,7-dihydro-5H-cyclopenta[b]oxazolo[4,5-e]pyridine-4-carboxamide delineates the compound’s molecular architecture through precise locants and substituent descriptors. Breaking down the nomenclature:
Parent structure : The core framework is a fused tricyclic system comprising:
- A cyclopenta[b]pyridine unit, where a cyclopentane ring is fused to a pyridine ring at the b face (positions 2 and 3 of the pyridine).
- An oxazolo[4,5-e]pyridine moiety, indicating an oxazole ring fused to the pyridine at positions 4 and 5, with the oxazole’s oxygen at position 1 and nitrogen at position 2.
Saturation and substituents :
Structural Classification
The compound belongs to three overlapping chemical classes:
- Fused heterocycles : Combines pyridine (6-membered, nitrogen-containing), oxazole (5-membered, with O and N), and cyclopentane (5-membered hydrocarbon).
- Oxazolopyridine derivatives : Characterized by an oxazole fused to pyridine, a scaffold noted for bioactivity in pharmaceutical research.
- Carboxamides : The presence of the -CONH- group links it to amide-containing therapeutics, which often exhibit enhanced metabolic stability.
Table 1: Key Structural Features
| Feature | Location | Role |
|---|---|---|
| Cyclopentane ring | Fused to pyridine | Adds rigidity and lipophilicity |
| Oxazole ring | Fused at C4–C5 | Introduces hydrogen-bonding sites |
| N-(2-Phenylethyl) group | Carboxamide | Enhances receptor interactions |
Historical Context of Oxazolopyridine Derivatives in Heterocyclic Chemistry
Oxazolopyridines emerged as a significant class of heterocycles in the late 20th century, driven by their versatility in drug discovery. Key milestones include:
Early synthesis (1970s–1990s) : Initial routes focused on cyclocondensation reactions, such as the reaction of aminopyridines with carbonyl compounds to form oxazole rings. These methods often required harsh conditions and yielded low purity.
Pharmacological exploration (2000s) : Patent ZA906213B highlighted oxazolopyridine derivatives as central nervous system agents, demonstrating their potential as analgesics and neuroprotectants. This spurred interest in optimizing their pharmacokinetic profiles through substituent modifications.
Modern advancements (2010s–present) : Innovations in catalytic cross-coupling (e.g., Suzuki-Miyaura) enabled precise functionalization of the oxazolopyridine core. For example, introducing carboxamide groups at position 4 improved water solubility while retaining target affinity.
The structural evolution of oxazolopyridines reflects broader trends in medicinal chemistry:
- Fused systems : Combining oxazole with pyridine enhances aromatic π-stacking capabilities, critical for binding to biological targets like kinases and G-protein-coupled receptors.
- Substituent engineering : The addition of N-(2-phenylethyl) and methyl groups in modern derivatives balances lipophilicity and steric effects, optimizing drug-likeness.
Table 2: Historical Development of Oxazolopyridine Derivatives
| Era | Innovation | Impact |
|---|---|---|
| 1970s | Cyclocondensation methods | Enabled basic oxazolopyridine synthesis |
| 2000s | Patent ZA906213B (analgesic uses) | Validated therapeutic potential |
| 2020s | Catalytic functionalization | Allowed tailored bioactivity |
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
6-methyl-N-(2-phenylethyl)-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-12-16-17(14-8-5-9-15(14)21-19(16)24-22-12)18(23)20-11-10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-11H2,1H3,(H,20,23) |
InChI Key |
DPZCZDXFZXERCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-phenylethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate oxazole derivative, followed by cyclization with a cyclopentane ring and subsequent functionalization to introduce the phenylethyl and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and solvent selection to facilitate the cyclization and functionalization steps efficiently.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-phenylethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-methyl-N-(2-phenylethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-phenylethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The closest structural analogs involve modifications to the carboxamide side chain or the heterocyclic core:
Key Observations :
- The thiadiazole-containing analog exhibits lower predicted pKa (~5.35), suggesting increased acidity at physiological pH, which could impact solubility and binding interactions.
Q & A
Basic: What are the key physicochemical properties critical for characterizing this compound, and how are they determined?
Characterizing this compound requires analysis of its density, acid dissociation constant (pKa), and structural integrity. Predicted density (1.487 ± 0.06 g/cm³) and pKa (5.35 ± 0.50) provide insights into solubility and stability under physiological conditions . Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming purity and structural elucidation. For example, NMR can verify the presence of the cyclopenta-oxazolo-pyridine core and the phenylethyl carboxamide side chain .
Basic: How does the structural complexity of this compound influence synthesis and purification strategies?
The fused cyclopenta-oxazolo-pyridine system and carboxamide side chain necessitate multi-step synthesis with stringent control of reaction conditions (e.g., inert atmosphere, temperature gradients). Purification often involves column chromatography to isolate intermediates and final products from by-products. For instance, similar compounds require chromatographic separation using gradients of ethyl acetate/hexane to resolve polar and non-polar impurities .
Basic: What structural analogs of this compound exist, and how do their functional groups impact pharmacological properties?
Key analogs include:
| Compound Name | Unique Features | Pharmacological Implications |
|---|---|---|
| 3-Methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine | Lacks carboxamide group | Reduced target binding affinity due to absence of hydrogen-bonding moiety |
| N-(3-Methylphenyl)-4-piperidone | Piperidone ring instead of oxazole | Altered pharmacokinetics due to increased lipophilicity |
| 6-Methyl-4-(trifluoromethyl)-1H-pyridin-2-one | Trifluoromethyl group | Enhanced metabolic stability and bioavailability |
| These analogs highlight the importance of the carboxamide and oxazole moieties in target engagement and solubility . |
Advanced: How can Design of Experiments (DoE) optimize the synthesis of this compound?
DoE minimizes experimental trials while maximizing data quality. For example, response surface methodology can optimize parameters like reaction temperature, catalyst loading, and solvent polarity. In one study, DoE reduced the number of experiments by 40% while achieving >90% yield in cyclopenta-pyridine syntheses. Key factors include maintaining anhydrous conditions and using palladium catalysts for cross-coupling steps .
Advanced: How can computational methods address contradictions in biological activity data between this compound and its analogs?
Contradictions often arise from differences in binding modes or off-target interactions. Molecular docking and molecular dynamics simulations can model interactions with biological targets (e.g., kinases or GPCRs). For instance, replacing the oxazole ring with a piperidone (as in analog N-(3-Methylphenyl)-4-piperidone) may alter binding pocket accessibility, explaining reduced efficacy .
Advanced: What strategies resolve discrepancies in spectral data during characterization?
Discrepancies in NMR or mass spectrometry data require cross-validation using complementary techniques. For example:
- 2D NMR (COSY, HSQC) resolves overlapping proton signals in the cyclopenta-pyridine core.
- High-Resolution Mass Spectrometry (HRMS) confirms molecular formula by matching exact mass (<5 ppm error).
In one case, misassignment of a methyl group in a similar compound was corrected via HSQC, which correlated protons to adjacent carbons .
Advanced: How can reaction path search methods improve the scalability of this compound’s synthesis?
Quantum chemical calculations (e.g., density functional theory ) predict transition states and intermediates, identifying energy-efficient pathways. The ICReDD approach combines computational predictions with experimental validation, reducing optimization time by 50%. For example, switching from THF to DMF as a solvent lowered activation energy for cyclization steps .
Advanced: What in vitro assays are critical for evaluating this compound’s therapeutic potential?
- Kinase inhibition assays : Measure IC50 values against target kinases using fluorescence polarization.
- CYP450 inhibition screening : Assess metabolic stability via liver microsome assays.
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay).
For analogs, thiazolo-pyridine derivatives showed IC50 values <100 nM in kinase assays, suggesting similar testing frameworks apply here .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
